molecular formula C12H14O4 B3057606 Methyl 4-(benzyloxy)-3-oxobutanoate CAS No. 82961-76-0

Methyl 4-(benzyloxy)-3-oxobutanoate

Cat. No.: B3057606
CAS No.: 82961-76-0
M. Wt: 222.24 g/mol
InChI Key: BLUIJYAEOVJVJS-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(benzyloxy)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-3-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: 4-(benzyloxy)-3-oxobutanoic acid.

    Reduction: 4-(benzyloxy)-3-hydroxybutanoate.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: this compound is utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • Methyl 4-(methoxy)-3-oxobutanoate
  • Methyl 4-(ethoxy)-3-oxobutanoate
  • Methyl 4-(propoxy)-3-oxobutanoate

Comparison: Methyl 4-(benzyloxy)-3-oxobutanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the benzyloxy derivative exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. These characteristics make it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

IUPAC Name

methyl 3-oxo-4-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUIJYAEOVJVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509393
Record name Methyl 4-(benzyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82961-76-0
Record name Methyl 4-(benzyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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